KNI-1657
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Overview
Description
KNI-1657 is a potent and selective HIV-1 protease inhibitort (Anti-HIV-1 pNL4-3 EC50 = 3 nM). KNI-1657 is a Highly Potent Human Immunodeficiency Virus Type-1 Protease Inhibitor against Lopinavir and Darunavir Resistant Viruses from Allophenylnorstatine-Based Peptidomimetics with P2 Tetrahydrofuranylglycine. KNI-1657 showed high potency against lopinavir/ritonavir- or darunavir-resistant strains.
Scientific Research Applications
Scientific Research Applications of KNI-1657
HIV-1 Protease Inhibition :
- Study Overview : Research on KNI-1657's interaction with HIV-1 protease (PR) aimed to understand the conformational dynamics and resistance mechanisms due to residue mutations. The study utilized multiple molecular dynamics simulations combined with energy prediction methods.
- Key Findings : The mutations in PR altered essential structural features, such as the distance between flap regions and the catalytic site, impacting the binding of KNI-1657. These alterations influenced drug resistance and sensitivity, providing insights into the development of anti-AIDS drugs.
- Implications : The findings highlight how KNI-1657 interacts differently with mutated PR variants compared to the wild type, offering insights for future drug design targeting PR in HIV therapy (Wang & Zheng, 2021).
Drug Resistance Mechanisms :
- Study Overview : The study's focus on drug-resistant HIV strains addressed a significant challenge in the therapy of HIV-1-infected patients.
- Key Findings : The binding affinity changes due to PR mutations are crucial for understanding the efficacy of KNI-1657 against different HIV-1 strains. The study provides detailed insights into the molecular interactions between KNI-1657 and PR, particularly in the context of drug-resistant variants.
- Implications : This research contributes to the broader understanding of HIV drug resistance and offers a pathway to enhance the effectiveness of current treatments.
properties
Product Name |
KNI-1657 |
---|---|
Molecular Formula |
C41H48N4O8S |
Molecular Weight |
756.915 |
IUPAC Name |
(R)-N-(2,6-dimethylbenzyl)-3-((2S,3S)-2-hydroxy-3-((S)-2-(7-methoxybenzofuran-2-carboxamido)-2-((R)-tetrahydrofuran-3-yl)acetamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H48N4O8S/c1-24-11-9-12-25(2)29(24)21-42-39(49)36-41(3,4)54-23-45(36)40(50)34(46)30(19-26-13-7-6-8-14-26)43-38(48)33(28-17-18-52-22-28)44-37(47)32-20-27-15-10-16-31(51-5)35(27)53-32/h6-16,20,28,30,33-34,36,46H,17-19,21-23H2,1-5H3,(H,42,49)(H,43,48)(H,44,47)/t28-,30-,33-,34-,36+/m0/s1 |
InChI Key |
ZNVSERMHCCYPMY-JZILQDPNSA-N |
SMILES |
O=C([C@H]1N(C([C@@H](O)[C@@H](NC([C@@H](NC(C2=CC3=CC=CC(OC)=C3O2)=O)[C@@H]4COCC4)=O)CC5=CC=CC=C5)=O)CSC1(C)C)NCC6=C(C)C=CC=C6C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KNI-1657; KNI 1657; KNI1657; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.